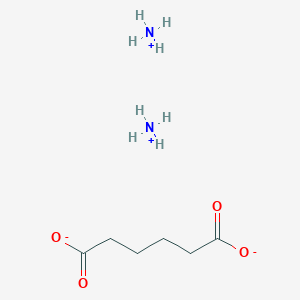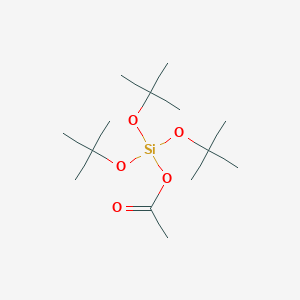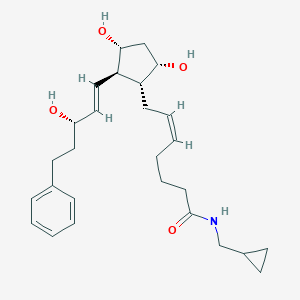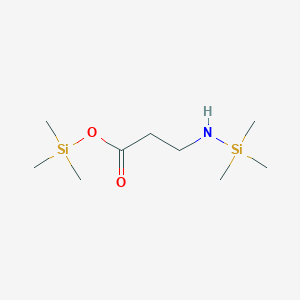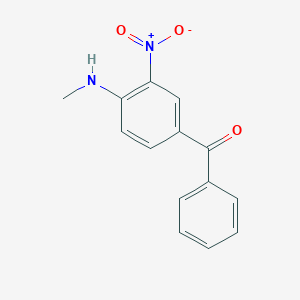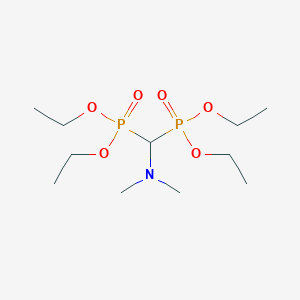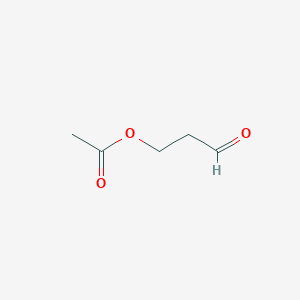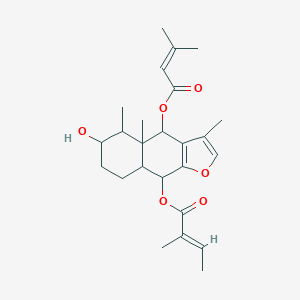
Kablicin
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Kablicin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that was first synthesized in the laboratory in 2010. Kablicin belongs to the class of compounds known as benzimidazoles, which are known to possess a wide range of biological activities.
作用机制
The mechanism of action of Kablicin is not fully understood. However, it has been suggested that Kablicin exerts its biological activities by interacting with specific cellular targets, such as enzymes and receptors. Kablicin has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
生化和生理效应
Kablicin has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Kablicin has also been shown to possess antimicrobial activity against a variety of microorganisms.
实验室实验的优点和局限性
One of the advantages of using Kablicin in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized in the laboratory in large quantities. This allows for easy access to the compound for research purposes. However, one of the limitations of using Kablicin in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological activities.
未来方向
There are several future directions for research on Kablicin. One area of research could focus on investigating the mechanism of action of Kablicin. This could involve identifying the cellular targets that Kablicin interacts with and determining the downstream effects of this interaction. Another area of research could focus on investigating the potential use of Kablicin as a fluorescent probe for the detection of metal ions. This could involve optimizing the conditions for the detection of specific metal ions and investigating the sensitivity and selectivity of Kablicin as a probe. Finally, future research could focus on investigating the potential use of Kablicin as a therapeutic agent for the treatment of cancer and inflammatory diseases. This could involve conducting preclinical studies to determine the efficacy and safety of Kablicin in animal models of these diseases.
合成方法
The synthesis of Kablicin involves a series of chemical reactions that start with the reaction of 2-nitroaniline with a mixture of phosphorus oxychloride and dimethylformamide. This reaction results in the formation of 2-chloro-1-nitrobenzene, which is then reacted with 4-chloro-1,2-phenylenediamine in the presence of potassium carbonate to yield Kablicin.
科研应用
Kablicin has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Kablicin has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
性质
CAS 编号 |
18142-27-3 |
|---|---|
产品名称 |
Kablicin |
分子式 |
C25H34O6 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
[6-hydroxy-3,4a,5-trimethyl-4-(3-methylbut-2-enoyloxy)-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O6/c1-8-14(4)24(28)31-21-17-9-10-18(26)16(6)25(17,7)23(30-19(27)11-13(2)3)20-15(5)12-29-22(20)21/h8,11-12,16-18,21,23,26H,9-10H2,1-7H3/b14-8+ |
InChI 键 |
DUQNHNGKOWSZBF-RIYZIHGNSA-N |
手性 SMILES |
C/C=C(\C)/C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O |
SMILES |
CC=C(C)C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O |
规范 SMILES |
CC=C(C)C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




